molecular formula C24H27N5O2S2 B1193144 O-Benzyl-N-Methyl-L-Tyrosinamide

O-Benzyl-N-Methyl-L-Tyrosinamide

Cat. No. B1193144
M. Wt: 481.633
InChI Key: LKHGLZDYVMMQOY-UHFFFAOYSA-N
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Description

MS7 is a novel potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitor.

Scientific Research Applications

  • Conformational Studies : A detailed conformational study of N-formyl-l-tyrosinamide, which shares structural similarities with O-Benzyl-N-Methyl-L-Tyrosinamide, was conducted using a genetic algorithm. This study evaluated the effects of hydroxyl substitution on the benzene ring and compared it with N-formyl-l-phenylalaninamide, revealing similarities in conformational geometries (Guerdaoui et al., 2017).

  • Tyrosine Hydroxylase Studies : Research on tyrosine hydroxylase, an enzyme closely related to tyrosine derivatives like O-Benzyl-N-Methyl-L-Tyrosinamide, involved studying the mechanism of benzylic hydroxylation. This research provides insights into the enzymatic processes that could be relevant for understanding the function of tyrosine derivatives (Frantom et al., 2002).

  • Pharmaceutical Applications : N-(2-Benzoylphenyl)-L-tyrosine derivatives have been identified as potent and selective PPARgamma agonists, indicating their potential use in treating conditions like type 2 diabetes. This research highlights the medicinal chemistry applications of tyrosine derivatives (Henke et al., 1998).

  • Enzymatic Catalysis Studies : Investigations into the kinetics of hydrolysis of N-benzoyl-l-arginine ethyl ester and N-acetyl-l-tyrosine ethyl ester by subtilisins offer insights into the enzymatic reactions involving tyrosine derivatives, relevant for understanding the biochemical properties of O-Benzyl-N-Methyl-L-Tyrosinamide (Glazer, 1967).

  • Stem Cell Harvesting : A new method for harvesting stem cells using a small molecule closely related to O-Benzyl-N-Methyl-L-Tyrosinamide could improve donor-patient treatment, demonstrating its potential in regenerative medicine (Nilsson & Cao, 2016).

  • Analytical Chemistry Applications : An enzyme electrode study using tyrosinase for detecting p-cresol in chloroform presents a potential analytical application for tyrosine derivatives in biochemical assays (Hall et al., 1988).

  • Enzyme Behavior in Organic Solvents : Research on tyrosinase's ability to catalyze reactions in organic solvents like isooctane provides insights into the enzyme's versatility, which can be applicable in studying O-Benzyl-N-Methyl-L-Tyrosinamide (Bru et al., 1989).

  • Biocatalytic Synthesis : A study on the biocatalytic synthesis of l-tyrosine derivatives from monosubstituted benzenes shows the potential for efficient production of tyrosine derivatives, relevant for compounds like O-Benzyl-N-Methyl-L-Tyrosinamide (Dennig et al., 2015).

  • Photooxidation Studies : The kinetics of photooxidation of tyrosine and its derivatives were studied, which is significant for understanding the photochemical properties of tyrosine derivatives (Criado et al., 2008).

  • Synthesis of Tyrosine-Sulphate Peptides : Research on the synthesis of tyrosine-sulphate containing peptides provides insights into synthetic methods that could be applicable for modifying tyrosine derivatives like O-Benzyl-N-Methyl-L-Tyrosinamide (Futaki et al., 1992).

properties

Product Name

O-Benzyl-N-Methyl-L-Tyrosinamide

Molecular Formula

C24H27N5O2S2

Molecular Weight

481.633

IUPAC Name

1-(4-((4-Benzylpiperazin-1-yl)sulfonyl)phenyl)-3-(pyridin-3-ylmethyl)thiourea

InChI

InChI=1S/C24H27N5O2S2/c30-33(31,29-15-13-28(14-16-29)19-20-5-2-1-3-6-20)23-10-8-22(9-11-23)27-24(32)26-18-21-7-4-12-25-17-21/h1-12,17H,13-16,18-19H2,(H2,26,27,32)

InChI Key

LKHGLZDYVMMQOY-UHFFFAOYSA-N

SMILES

S=C(NCC1=CC=CN=C1)NC2=CC=C(S(=O)(N3CCN(CC4=CC=CC=C4)CC3)=O)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MS7;  MS-7;  MS 7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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